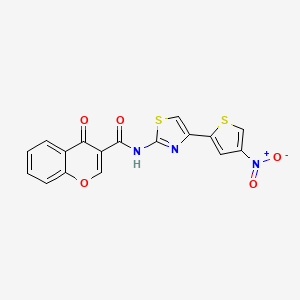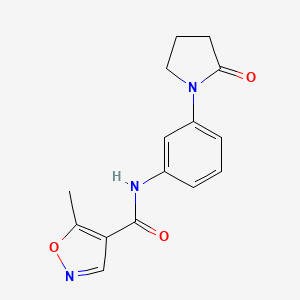
5-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Isoxazole is another five-membered heterocyclic moiety commonly found in many commercially available drugs . Carboxamide is a functional group that consists of a carbonyl group (C=O) attached to an amine group (NH2).
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Isoxazoles can be synthesized using various methods, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The isoxazole ring is a five-membered heterocyclic ring with two adjacent heteroatoms (one oxygen and one nitrogen).Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and isoxazole compounds can be quite diverse, depending on the functional groups attached to these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound containing pyrrolidine, isoxazole, and carboxamide groups would depend on the specific structure of the compound. For example, the introduction of fluorine atoms can result in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .Applications De Recherche Scientifique
Synthesis and Prediction of Biological Activity
A study by Kharchenko et al. (2008) discusses the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, leading to novel bicyclic systems. This synthesis method, confirmed by various spectroscopic techniques, provides a foundation for predicting the biological activity of synthesized compounds, suggesting a route for the design and development of new drugs based on similar structures Kharchenko, Y., Detistov, O. S., & Orlov, V. (2008).
Synthesis of Pyrrolidin-2-ones and Their Biological Evaluation
Volovenko et al. (2004) explored the reactions of 3,4-dichloro-N-R-maleimides with substituted thiouracils, leading to pyrrolothiazolopyrimidinetriones. The synthesis process and the subsequent formation of pyrrolo[3',4':4,5]thiazolo[3,2-a]pyrimidine-4,6,8-triones demonstrate the versatility of isoxazole derivatives in creating complex molecules with potential biological activity Volovenko, Y., Dubnina, G. G., & Chernega, A. N. (2004).
Isoxazole Strategy for α-Aminopyrrole Derivatives
Galenko et al. (2019) developed a method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, showcasing an isoxazole strategy for the synthesis of α-aminopyrrole derivatives. This synthesis strategy, involving reductive isoxazole ring-opening and cyclization, underscores the importance of isoxazole derivatives in synthesizing pyrrole-containing compounds with potential pharmacological applications Galenko, E., Linnik, S., Khoroshilova, O., Novikov, M., & Khlebnikov, A. (2019).
Prodrug Development
Patterson et al. (1992) detailed the synthesis of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for an antiarthritic agent, demonstrating the compound's absorption and metabolism in rats to yield an antiinflammatory agent. This study highlights the role of isoxazole derivatives in designing prodrugs with enhanced pharmacokinetic profiles Patterson, J., Cheung, P. S., & Ernest, M. J. (1992).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as piracetam, have been found to interact with the neurotransmitter gaba .
Mode of Action
It is known that similar compounds, such as piracetam, are cyclic derivatives of the neurotransmitter gaba . This suggests that 5-Methyl-N-(3-(2-Oxopyrrolidin-1-Yl)Phenyl)-1,2-Oxazole-4-Carboxamide may interact with GABA receptors, potentially influencing neural signaling.
Biochemical Pathways
Compounds with similar structures, such as piracetam, are known to modulate acetylcholine, glutamate, and noradrenaline neurotransmitters . This suggests that 5-Methyl-N-(3-(2-Oxopyrrolidin-1-Yl)Phenyl)-1,2-Oxazole-4-Carboxamide may have a similar effect on these neurotransmitter systems.
Pharmacokinetics
It is known that similar compounds, such as piracetam, have a bioavailability of approximately 100%, with a swift onset of action following administration . The elimination half-life is around 4-5 hours, and it is excreted via the urinary system .
Result of Action
Similar compounds, such as piracetam, have been found to have efficacy in cognitive disorders, vertigo, cortical myoclonus, dyslexia, and sickle cell anemia .
Action Environment
It is known that the physicochemical parameters of similar compounds can be modified to obtain the best adme/tox results for drug candidates . This suggests that the action of 5-Methyl-N-(3-(2-Oxopyrrolidin-1-Yl)Phenyl)-1,2-Oxazole-4-Carboxamide may also be influenced by such modifications.
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-13(9-16-21-10)15(20)17-11-4-2-5-12(8-11)18-7-3-6-14(18)19/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPZTMJRLHWISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2963200.png)
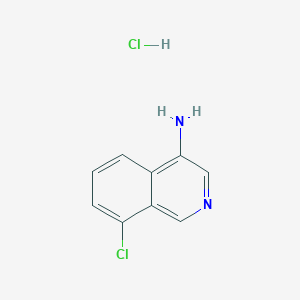
![5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2963203.png)
![N-(4-{[7-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2963205.png)
![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)


![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
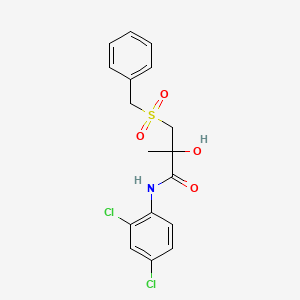
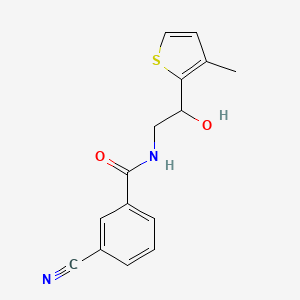
![3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2963215.png)


